2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyloxy group, a pyrrolidinylsulfonyl group, and a phenylacetamide backbone, making it a unique molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the naphthyloxy intermediate: This involves the reaction of naphthol with an appropriate halogenated compound under basic conditions to form the naphthyloxy group.
Preparation of the pyrrolidinylsulfonyl intermediate: This step involves the sulfonylation of pyrrolidine using a sulfonyl chloride in the presence of a base.
Coupling of intermediates: The final step involves coupling the naphthyloxy and pyrrolidinylsulfonyl intermediates with a phenylacetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The naphthyloxy and pyrrolidinylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The phenylacetamide backbone could facilitate binding to these targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide include:
2-(2-naphthyloxy)acetamide: Lacks the pyrrolidinylsulfonyl group, potentially altering its biological activity.
N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide: Lacks the naphthyloxy group, which may affect its binding properties.
2-(2-naphthyloxy)-N-phenylacetamide: Lacks the pyrrolidinylsulfonyl group, which could influence its chemical reactivity.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(16-28-20-10-7-17-5-1-2-6-18(17)15-20)23-19-8-11-21(12-9-19)29(26,27)24-13-3-4-14-24/h1-2,5-12,15H,3-4,13-14,16H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMBTFWEKZADI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.